molecular formula C22H19F2N7O2 B2389712 (2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-57-2

(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2389712
CAS RN: 920184-57-2
M. Wt: 451.438
InChI Key: LEGDWQDHFBYZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole ring and a pyrimidine ring. Triazoles can exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .

Scientific Research Applications

Photochromic Materials

While not explicitly studied for photochromism, the compound’s structure suggests it could be explored for photoactive applications. Photochromic materials are used in separations, sensors, drug delivery, data storage, and molecular switches .

Mechanism of Action

    Target of action

    Indole derivatives and 1,2,4-triazolo-thiadiazine derivatives have been found to bind with high affinity to multiple receptors

    Mode of action

    The mode of action of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives involves interactions with their target receptors

    Biochemical pathways

    Indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can affect various biochemical pathways

    Pharmacokinetics

    The ADME properties of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can vary widely

    Result of action

    The molecular and cellular effects of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

    Action environment

    The action, efficacy, and stability of indole derivatives and 1,2,4-triazolo-thiadiazine derivatives can be influenced by various environmental factors

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2/c1-33-15-5-2-4-14(12-15)31-21-19(27-28-31)20(25-13-26-21)29-8-10-30(11-9-29)22(32)18-16(23)6-3-7-17(18)24/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGDWQDHFBYZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.